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Compound of Interest

Compound Name: Soclac

Cat. No.: B8236292

Introduction

Recent advancements in the understanding of sphingolipid metabolism have identified it as a
critical pathway in cell fate decisions, with aberrations linked to numerous pathologies,
including cancer. Sphingolipids are a class of bioactive lipids that regulate diverse cellular
processes such as proliferation, apoptosis, and stress responses. A key enzymatic hub in this
pathway is acid ceramidase (AC), which catalyzes the hydrolysis of ceramide into sphingosine
and a free fatty acid. Sphingosine can then be phosphorylated to form sphingosine-1-
phosphate (S1P), a pro-survival signaling molecule. The balance between the pro-apoptotic
ceramide and the pro-survival S1P is crucial for cellular homeostasis.

In the context of drug development, particularly in oncology, targeting enzymes that regulate
this balance is a promising therapeutic strategy. This guide focuses on SACLAC, a novel,
irreversible inhibitor of acid ceramidase. It is highly probable that the query "Soclac" refers to
SACLAC or its close analogue SOCLAC, given their recent emergence in scientific literature
and their direct involvement in sphingolipid metabolism. SACLAC, a ceramide analogue, has
demonstrated significant potential in preclinical studies, particularly in the context of acute
myeloid leukemia (AML). This document provides a comprehensive overview of SACLAC, its
mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for
its study.

Chemical Structure and Properties
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SACLAC (2-chloro-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-ylJacetamide) is a synthetic a-
chloroacetamide analogue of ceramide.[1] Its structure allows it to act as an irreversible
inhibitor of acid ceramidase.[2] A closely related compound, SOCLAC (N-chloroacetyl
Sphingosine), is also an irreversible inhibitor of acid ceramidase.[3]

Molecular Formula
Compound Formal Name CAS Number .
Formula Weight

2-chloro-N-
[(1S,2R)-2-
hydroxy-1-
SACLAC 2248703-42-4 C20H40CINO3 378.0 g/mol
(hydroxymethyl)h
eptadecyl]-

acetamide

2-chloro-N-
[(1S,2R,3E)-2-
hydroxy-1-
SOCLAC 126586-82-1 C20H3sCINO3 376.0 g/mol
(hydroxymethyl)-
3-heptadecen-1-

yl]-acetamide

Data sourced from PubChem and Cayman Chemical.[2][3]
Mechanism of Action

SACLAC exerts its biological effects primarily through the irreversible inhibition of acid
ceramidase (AC). This inhibition leads to a significant shift in the cellular sphingolipid balance,
favoring a pro-apoptotic state. The key mechanistic steps are:

e Inhibition of Acid Ceramidase: SACLAC covalently binds to and inactivates AC, preventing
the breakdown of ceramide.

 Alteration of Sphingolipid Levels: This enzymatic blockade results in the intracellular
accumulation of various ceramide species and a concomitant decrease in the levels of
sphingosine-1-phosphate (S1P). In human AML cell lines, treatment with 2.5 uM SACLAC for
24 hours led to a 2.5-fold increase in total ceramide levels and a significant decrease in S1P.
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« Induction of Apoptosis via MCL-1 Splicing Modulation: The accumulation of ceramide triggers
a downstream signaling cascade that leads to apoptosis. A key event in this cascade is the
modulation of the alternative splicing of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic
member of the BCL-2 family. SACLAC treatment reduces the protein expression of the
splicing factor SF3B1. This disruption of the spliceosome machinery leads to the preferential
splicing of MCL-1 pre-mRNA into its pro-apoptotic short isoform (MCL-1S) over its anti-
apoptotic long isoform (MCL-1L). The resulting increase in the MCL-1S/MCL-1L ratio is a
critical contributor to SACLAC-induced apoptosis.

Signaling Pathway Diagram
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Caption: Mechanism of SACLAC-induced apoptosis.
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Quantitative Data

The efficacy of SACLAC and SOCLAC has been quantified in various preclinical models. The
following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of SACLAC and SOCLAC

Cell
Compound Parameter . Value Reference(s)
Line/System

30 human AML

SACLAC ECso coll lines ~3 umol/L
Ki Acid Ceramidase  97.1 nM

AC Inhibition HL-60/VCR 98% at 2.5 pM

AC Inhibition THP-1 71% at 2.5 pM

AC Inhibition OCI-AML2 100% at 2.5 uM

SOCLAC Ki Acid Ceramidase  40.2 nM

Table 2: In Vivo Efficacy of SACLAC in AML Xenograft Models

Xenograft Model Treatment Dose Outcome Reference(s)

Reduction in leukemic

MV4-11 AML 5 mg/kg
burden
Reduction in leukemic
U937 AML 5 mg/kg
burden
- 37% to 75% reduction
Human AML Not specified

in leukemic burden

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize
SACLAC.
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1. Acid Ceramidase (AC) Activity Assay (Fluorogenic Method)

This protocol is adapted from methods used to assess the inhibitory effect of SACLAC on AC
activity.

¢ Principle: A fluorogenic ceramide analogue (e.g., Rbom14-12) is used as a substrate. AC
hydrolyzes the substrate, and subsequent chemical reactions release a fluorescent product
(umbelliferone), which can be quantified.

o Materials:
o Cell lysates from AML cells

SACLAC

[¢]

o

Fluorogenic substrate (e.g., Rbm14-12)

[e]

Assay buffer: 25 mM sodium acetate, pH 4.5

(¢]

96-well plates

[¢]

Fluorescence microplate reader

e Procedure:

[e]

Prepare cell lysates from control and SACLAC-treated AML cells.
o Quantify protein concentration in the lysates to ensure equal loading.

o In a 96-well plate, add a fixed amount of protein (e.g., 10-25 ug) from each sample to the
assay buffer.

o Add the fluorogenic substrate to a final concentration of 20 uM.
o Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).

o Stop the reaction according to the substrate manufacturer's instructions (often involving a
change in pH).
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o Measure the fluorescence using a microplate reader at the appropriate excitation and
emission wavelengths for the released fluorophore.

o Calculate AC activity as the rate of fluorescent product formation and express it as a
percentage of the control.

2. Analysis of Sphingolipid Levels by Mass Spectrometry

This protocol is a generalized workflow based on the methodologies cited for measuring
changes in ceramide and S1P levels.

e Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and
quantify individual sphingolipid species from cell extracts.

e Materials:
o AML cells treated with SACLAC or vehicle
o Solvents for lipid extraction (e.g., chloroform, methanol)
o Internal standards for sphingolipids
o LC-MS system
e Procedure:
o Harvest AML cells after treatment with SACLAC.
o Perform lipid extraction from the cell pellets using a standard method (e.g., Bligh-Dyer).
o Add internal standards to the samples for normalization.

o Dry the lipid extracts under nitrogen and reconstitute in an appropriate solvent for LC-MS
analysis.

o Inject the samples into the LC-MS system.

o Separate the sphingolipids using a suitable chromatography column and gradient.
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o Detect and quantify the different sphingolipid species based on their mass-to-charge ratio
and retention time.

o Normalize the results to the internal standards and total protein or cell number.
3. Western Blot Analysis for Protein Expression
This protocol is for assessing the levels of SF3B1 and MCL-1 isoforms.

e Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a
membrane, and detected using specific antibodies.

o Materials:

o AML cells treated with SACLAC or vehicle

o

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

[¢]

Primary antibodies against SF3B1, MCL-1, and a loading control (e.g., B-actin)

o

Secondary antibodies conjugated to HRP

Chemiluminescent substrate

[e]

o

SDS-PAGE and Western blotting equipment
e Procedure:
o Lyse the treated cells and quantify the protein concentration.

o Denature equal amounts of protein from each sample and separate them on an SDS-
PAGE gel.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
o Block the membrane to prevent non-specific antibody binding.

o Incubate the membrane with the primary antibodies overnight at 4°C.
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[e]

Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibodies.

[e]

Wash the membrane again and apply the chemiluminescent substrate.

o

Detect the signal using an imaging system.

[¢]

Quantify the band intensities and normalize to the loading control.

4. AML Xenograft Mouse Model for In Vivo Efficacy Studies

This protocol provides a general framework for establishing and utilizing AML patient-derived
xenograft (PDX) models to test the in vivo efficacy of SACLAC.

 Principle: Human AML cells are implanted into immunodeficient mice. Once the leukemia is
established, the mice are treated with SACLAC, and the effect on leukemic burden is
monitored.

o Materials:

o Immunodeficient mice (e.g., NSG mice)

o

Human AML cell lines (e.g., MV4-11, U937) or primary patient samples

SACLAC formulated for in vivo administration

[¢]

[¢]

Equipment for cell injection (e.g., intravenous, intrafemoral)

[e]

Flow cytometer for monitoring human CD45+ cells

e Procedure:

o Inject a defined number of human AML cells into the immunodeficient mice.

o Monitor the engraftment of AML cells by periodically analyzing peripheral blood for the
presence of human leukemic cells (e.g., human CD45+ cells) by flow cytometry.
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o Once the leukemic burden reaches a predetermined level, randomize the mice into
treatment and control groups.

o Administer SACLAC (e.g., 5 mg/kg) or vehicle to the respective groups according to a
defined schedule.

o Monitor the health of the mice and continue to assess the leukemic burden in the
peripheral blood.

o At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow,
spleen) to determine the final leukemic burden.

Experimental Workflow Diagram
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Caption: General workflow for SACLAC evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b8236292?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/337371188_Ceramide_Analogue_SACLAC_Modulates_Sphingolipid_Levels_and_MCL-1_Splicing_to_Induce_Apoptosis_in_Acute_Myeloid_Leukemia
https://www.caymanchem.com/product/9003926/saclac
https://www.caymanchem.com/product/9003928/soclac
https://www.benchchem.com/product/b8236292#what-is-soclac-and-its-role-in-sphingolipid-metabolism
https://www.benchchem.com/product/b8236292#what-is-soclac-and-its-role-in-sphingolipid-metabolism
https://www.benchchem.com/product/b8236292#what-is-soclac-and-its-role-in-sphingolipid-metabolism
https://www.benchchem.com/product/b8236292#what-is-soclac-and-its-role-in-sphingolipid-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8236292?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8236292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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